(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
CAS No.: 143415-62-7
Cat. No.: VC21541255
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 143415-62-7 |
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Molecular Formula | C18H27NO4 |
Molecular Weight | 321.4 g/mol |
IUPAC Name | (2S)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Standard InChI Key | NGWQIBYYDHXJJR-AWEZNQCLSA-N |
Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Identity and Structure
Nomenclature and Identification
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is identified by the CAS Registry Number 143415-62-7 . The compound is known by several synonyms in scientific literature and commercial catalogs, including:
The IUPAC name for this compound is (2S)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . This name reflects its structural components: a phenylalanine core with S-configuration at the alpha carbon, a tert-butyl substituent on the phenyl ring, and a Boc protecting group on the amino function.
Structural Identifiers
For computational and database purposes, the compound can be identified using several structural descriptors:
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InChI: InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1
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SMILES: CC(C)(C)C1=CC=C(C=C1)CC@@HNC(=O)OC(C)(C)C
These identifiers provide unambiguous structural representation for database searching and computational analysis.
Physical and Chemical Properties
General Properties
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid possesses the following fundamental physical and chemical properties:
Property | Value | Reference |
---|---|---|
Molecular Formula | C18H27NO4 | |
Molecular Weight | 321.41 g/mol | |
Physical State | Solid | |
Storage Recommendation | Room temperature | |
Solubility | Soluble in organic solvents |
The compound features an asymmetric center at the alpha carbon with the S-configuration, which is critical for its biological activity and applications in stereoselective synthesis.
Solution Preparation Guidelines
For laboratory applications, the following solution preparation guidelines are recommended:
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 3.1113 mL | 15.5565 mL | 31.1129 mL |
5 mM | 0.6223 mL | 3.1113 mL | 6.2226 mL |
10 mM | 0.3111 mL | 1.5556 mL | 3.1113 mL |
For optimal solubility, it is recommended to heat the compound to 37°C and use ultrasonic bath oscillation . Storage recommendations for prepared solutions are:
Applications in Scientific Research
Peptide Synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid serves as a crucial building block in peptide synthesis. The Boc protecting group allows for selective reactions without interfering with other functional groups, which is essential for controlled peptide assembly in pharmaceutical development . The tert-butyl group on the phenyl ring introduces specific physicochemical properties to the resulting peptides, including:
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Enhanced hydrophobicity, potentially improving membrane permeability
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Increased steric bulk, which can affect receptor binding and recognition
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Modified conformational preferences, influencing the three-dimensional structure of peptides
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Potential resistance to certain enzymatic degradation pathways
These properties make the compound valuable in designing peptides with improved pharmacological profiles compared to those containing unmodified phenylalanine.
Pharmaceutical Research and Drug Development
In pharmaceutical applications, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid plays a significant role in the design of peptide-based therapeutics . The incorporation of this modified amino acid can contribute to:
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Development of peptide drugs with enhanced stability against proteolytic degradation
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Creation of peptides with improved binding affinity to target receptors
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Modification of pharmacokinetic profiles, potentially extending half-life or altering distribution
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Design of peptide therapeutics for various conditions, including cancer treatment, where modified peptides can enhance efficacy and reduce side effects
Bioconjugation Applications
The compound finds application in bioconjugation processes, where it can be used to:
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Link biomolecules such as proteins and antibodies to therapeutic agents
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Improve targeting and delivery in drug formulations
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Create bioconjugates with tailored properties for specific biological interactions
Structural Comparison with Related Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid belongs to a family of protected amino acids used in peptide synthesis. It differs from standard Boc-protected phenylalanine by the tert-butyl group at the para position of the phenyl ring. This structural modification influences:
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Hydrophobicity of the side chain
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Steric properties during peptide assembly
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Conformational preferences in resulting peptides
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Potential interactions with target receptors
These differences make it a valuable alternative to standard Boc-phenylalanine when specific physicochemical properties are required in the final peptide product.
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